1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, ammonium salt
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Overview
Description
1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, ammonium salt is a perfluorinated compound It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, ammonium salt typically involves the following steps:
Fluorination: The starting material, hexanesulfonic acid, undergoes a fluorination process where hydrogen atoms are replaced with fluorine atoms. This is usually achieved using elemental fluorine or other fluorinating agents under controlled conditions.
Neutralization: The resulting perfluorinated hexanesulfonic acid is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Fluorination: Large quantities of hexanesulfonic acid are fluorinated in specialized reactors.
Purification: The perfluorinated product is purified to remove any unreacted starting materials and by-products.
Neutralization and Crystallization: The purified product is neutralized with ammonium hydroxide and then crystallized to obtain the final ammonium salt.
Chemical Reactions Analysis
Types of Reactions
1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, ammonium salt is relatively inert due to the strong carbon-fluorine bonds. it can undergo the following reactions:
Substitution Reactions: Under specific conditions, the sulfonic acid group can participate in substitution reactions.
Complex Formation: It can form complexes with various metal ions.
Common Reagents and Conditions
Substitution Reactions: Typically require strong nucleophiles and elevated temperatures.
Complex Formation: Involves metal salts and aqueous solutions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Metal Complexes: Stable complexes with metals like sodium, potassium, and calcium.
Scientific Research Applications
1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, ammonium salt has several applications in scientific research:
Analytical Chemistry: Used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) to improve the separation of analytes.
Environmental Studies: Studied for its persistence and bioaccumulation in the environment.
Material Science: Utilized in the development of water-repellent and non-stick coatings.
Biomedical Research: Investigated for its potential effects on human health and its use in drug delivery systems.
Mechanism of Action
The mechanism of action of 1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, ammonium salt is primarily related to its strong carbon-fluorine bonds, which confer high stability and resistance to degradation. In biological systems, it can interact with proteins and cell membranes, potentially disrupting normal cellular functions. The exact molecular targets and pathways are still under investigation, but it is known to affect lipid metabolism and endocrine functions.
Comparison with Similar Compounds
Similar Compounds
- 1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, sodium salt
- 1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, lithium salt
- 1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, potassium salt
Uniqueness
Compared to its sodium, lithium, and potassium counterparts, the ammonium salt of 1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- exhibits unique solubility and reactivity profiles. The ammonium ion can form hydrogen bonds, which can influence the compound’s behavior in aqueous solutions and its interactions with other molecules.
Properties
CAS No. |
68259-08-5 |
---|---|
Molecular Formula |
C6HF13O3S.H3N C6H4F13NO3S |
Molecular Weight |
417.15 g/mol |
IUPAC Name |
azanium;1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonate |
InChI |
InChI=1S/C6HF13O3S.H3N/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22;/h(H,20,21,22);1H3 |
InChI Key |
UGEFCGLPIFEPMQ-UHFFFAOYSA-N |
SMILES |
C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.N |
Canonical SMILES |
C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.[NH4+] |
Key on ui other cas no. |
68259-08-5 |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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